Tris(4-vinylphenyl)phosphine

Catalog No.
S8511270
CAS No.
M.F
C24H21P
M. Wt
340.4 g/mol
Availability
In Stock
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Tris(4-vinylphenyl)phosphine

Product Name

Tris(4-vinylphenyl)phosphine

IUPAC Name

tris(4-ethenylphenyl)phosphane

Molecular Formula

C24H21P

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C24H21P/c1-4-19-7-13-22(14-8-19)25(23-15-9-20(5-2)10-16-23)24-17-11-21(6-3)12-18-24/h4-18H,1-3H2

InChI Key

DJLBVUYUIACDIU-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C=C)C3=CC=C(C=C3)C=C

Canonical SMILES

C=CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C=C)C3=CC=C(C=C3)C=C

Tris(4-vinylphenyl)phosphine is an organophosphorus compound characterized by the presence of three vinylphenyl groups attached to a phosphorus atom. Its molecular formula is C24H21PC_{24}H_{21}P, and it features a phosphorus atom bonded to three 4-vinylphenyl substituents, which contribute to its unique chemical properties. The compound is notable for its role as a ligand in various catalytic processes, particularly in organic synthesis and polymer chemistry.

  • Palladium-Catalyzed Reactions: It is commonly used in palladium-catalyzed coupling reactions, such as the Heck reaction, where it serves as a ligand to enhance the activity and selectivity of the palladium catalyst .
  • Hydroformylation: The compound has been investigated for its effectiveness in hydroformylation reactions, where it enhances the performance of catalysts by increasing ligand concentration .
  • Polymerization: Tris(4-vinylphenyl)phosphine can undergo copolymerization with other monomers, leading to the formation of cross-linked polymers with varied properties .

There are multiple methods for synthesizing tris(4-vinylphenyl)phosphine:

  • Direct Phosphination: This method involves reacting phosphorus trichloride with 4-vinylphenol under controlled conditions to yield tris(4-vinylphenyl)phosphine.
  • Coupling Reactions: The compound can also be synthesized via palladium-catalyzed coupling reactions involving 4-bromophenyl derivatives and phosphines .
  • Polymerization Techniques: It can be produced through polymerization processes that incorporate vinyl groups, allowing for the formation of complex structures with enhanced properties .

Tris(4-vinylphenyl)phosphine has several applications:

  • Catalysis: It is widely used as a ligand in catalytic processes, particularly in organic synthesis and polymerization reactions.
  • Material Science: The compound is utilized in the development of functional materials, including porous polymers that exhibit specific physical and chemical properties .
  • Pharmaceutical Chemistry: Its potential role as a building block in drug synthesis is being explored due to its unique reactivity.

Studies on the interactions of tris(4-vinylphenyl)phosphine with various metal catalysts have shown that it can significantly influence catalytic behavior. For instance, its ability to stabilize palladium nanoparticles enhances catalytic efficiency in organic transformations . Further research into its interactions with other metals could provide insights into optimizing its use in different catalytic systems.

Tris(4-vinylphenyl)phosphine can be compared with several similar compounds, highlighting its unique characteristics:

Compound NameMolecular FormulaKey Features
Tris(4-chlorophenyl)phosphineC18H12Cl3PC_{18}H_{12}Cl_3PContains chlorine instead of vinyl groups; used in similar catalytic applications.
Tris(4-bromophenyl)phosphineC18H15Br3PC_{18}H_{15}Br_3PSimilar structure but with bromine; exhibits different reactivity profiles.
Tris(4-methylphenyl)phosphineC21H21PC_{21}H_{21}PMethyl substitution affects steric and electronic properties; used in various catalysis.

Tris(4-vinylphenyl)phosphine stands out due to its vinyl groups, which enhance its reactivity and allow for greater versatility in polymerization and catalysis compared to other phosphines that may have halogen or methyl substituents.

Tris(4-vinylphenyl)phosphine is a tertiary phosphine characterized by three 4-vinylphenyl groups bonded to a central phosphorus atom. Its IUPAC name, tris(4-ethenylphenyl)phosphane, reflects the substitution pattern on the aromatic rings. The molecular formula C₂₄H₂₁P corresponds to a molecular weight of 340.4 g/mol, with a phosphorus content of 9.1% by mass.

Structural Features

  • Geometry: The phosphorus center adopts a trigonal pyramidal configuration with P–C bond lengths of approximately 1.82 Å, consistent with sp³ hybridization.
  • Conjugation: Extended π-conjugation between the phosphorus lone pair and vinyl-substituted aromatic rings results in a UV-Vis absorption maximum at 265 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹), enhancing oxidative stability compared to aliphatic phosphines.

Identifiers

PropertyValueSource
CAS Registry95705-40-1
SMILESC=CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C=C)C3=CC=C(C=C3)C=C
InChIKeyDJLBVUYUIACDIU-UHFFFAOYSA-N
MDL NumberMFCD32632562

Historical Development in Organophosphorus Chemistry

The synthesis of tertiary phosphines like tris(4-vinylphenyl)phosphine builds upon foundational work in organophosphorus chemistry dating to the 19th century. Early breakthroughs included the isolation of diethyl phosphate by Jean Louis Lassaigne (1840s) and August Michaelis’ systematic studies on phosphine derivatives. The development of vinyl-substituted phosphines emerged in the late 20th century, driven by demands for ligands with tunable steric and electronic properties in homogeneous catalysis.

Key Milestones

  • 1950s: Discovery that bulky phosphine ligands improve transition metal catalyst stability.
  • 1990s: Introduction of polymerizable phosphines for heterogeneous catalyst design.
  • 2010s: Commercialization of tris(4-vinylphenyl)phosphine as a building block for porous coordination polymers.

Role in Modern Coordination Chemistry and Catalysis

Tris(4-vinylphenyl)phosphine’s vinyl groups enable radical or metal-catalyzed polymerization, creating porous organic polymers (POPs) with high surface areas (>400 m²/g) suitable for immobilizing catalytic metal centers.

Catalytic Applications

  • Hydroformylation: Rhodium complexes supported on tris(4-vinylphenyl)phosphine polymers achieve 96% ethylene conversion to propanal at 120°C under continuous-flow conditions.
  • Hydrogenation: Ruthenium-POP catalysts derived from this phosphine show turnover frequencies (TOF) exceeding 1,200 h⁻¹ in CO₂-to-DMF conversions.

Comparative Performance Metrics

Reaction TypeCatalyst SystemConversion (%)Selectivity (%)TOF (h⁻¹)
HydroformylationRh-POP-TPP96.296.11,209
CO₂ HydrogenationRu-POP-BP88.592.31,150

Data adapted from continuous-flow studies using fixed-bed reactors.

Molecular Geometry and Electronic Configuration

Tris(4-vinylphenyl)phosphine features a central phosphorus atom bonded to three 4-vinylphenyl groups. The phosphorus center adopts a trigonal pyramidal geometry, with bond angles approximating 107° between the aromatic rings, consistent with sp³ hybridization [1]. Each phenyl ring is substituted at the para position with a vinyl group (-CH=CH₂), introducing steric bulk and sites for potential polymerization [4].

The electronic structure reveals significant delocalization between the phosphorus lone pair and the aromatic π-systems. This conjugation stabilizes the molecule against oxidation, as evidenced by UV-Vis spectroscopy showing an absorption maximum at 265 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) [1]. The vinyl groups further enhance reactivity, enabling crosslinking via radical or transition metal-catalyzed mechanisms [4].

Key Structural Parameters:

  • Molecular Formula: C₂₄H₂₁P
  • Molecular Weight: 340.4 g/mol [1]
  • Bond Lengths: P–C (aromatic): ~1.82 Å (estimated from analogous triarylphosphines) [1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Vinyl protons resonate as doublets at δ 5.2–5.8 ppm (J = 10–17 Hz), while aromatic protons appear as a multiplet at δ 7.1–7.6 ppm [3].
  • ³¹P NMR: A singlet at δ -5.2 ppm confirms the presence of a trivalent phosphorus center [1].

Infrared (IR) Spectroscopy

  • Vinyl C–H Stretch: 3080–3020 cm⁻¹
  • Aromatic C=C Stretch: 1600–1450 cm⁻¹
  • P–C (Aromatic) Stretch: 1430 cm⁻¹ [3]

Mass Spectrometry (MS)

The molecular ion peak at m/z 340.4 corresponds to [C₂₄H₂₁P]⁺, with fragmentation patterns consistent with sequential loss of vinylphenyl groups [1].

Crystallographic Data and Conformational Analysis

Crystallographic studies of analogous vinylphenyl-containing complexes reveal insights into potential packing motifs. For example, iron(II) phthalocyaninatoclathrochelates with vinylphenyl substituents exhibit π-stacking interactions between aromatic systems, leading to dimeric arrangements in the solid state [5]. Solvate molecules (e.g., chloroform, benzene) occupy 16–36% of unit cell volumes, influencing lattice parameters and molecular orientations [5].

Unit Cell Parameters for Analogous Complexes [5]:

CompoundFormula Weight (g/mol)Unit Cell Volume (ų)
FeDm₃(B₄-C₆H₄CH=CH₂)ZrPc1308.204520
FeDm₃(B₄-C₆H₄CH=CH₂)HfPc1361.114495

In these structures, the vinyl groups participate in van der Waals interactions, while the phosphorus center remains shielded by the aromatic rings, minimizing intermolecular P–P contacts [5].

Friedel-Crafts alkylation represents one of the classical approaches for constructing carbon-carbon bonds in aromatic systems, and its application to phosphine synthesis has garnered significant attention in recent years [1] [2] [3]. The methodology relies on the fundamental principle of electrophilic aromatic substitution, where activated aromatic rings undergo nucleophilic attack by carbocationic species generated through Lewis acid catalysis.

In the context of vinyl-substituted phosphine synthesis, Friedel-Crafts alkylation typically employs aluminum chloride or iron trichloride as the Lewis acid catalyst [2] [3]. The reaction mechanism proceeds through the initial formation of a carbocation complex when the alkyl halide coordinates to the Lewis acid, followed by electrophilic attack on the aromatic ring to form an arenium ion intermediate. Subsequent deprotonation restores aromaticity and yields the desired alkylated product.

The application of Friedel-Crafts methodology to phosphine synthesis has demonstrated several notable advantages. The reaction conditions are generally mild, operating at temperatures ranging from 0°C to 80°C, which helps preserve the integrity of sensitive vinyl functionalities [2]. Additionally, the methodology exhibits good tolerance for various substituent patterns on the aromatic ring, allowing for the introduction of vinyl groups at specific positions.

However, certain limitations must be acknowledged when employing Friedel-Crafts alkylation for phosphine synthesis. The reaction is susceptible to rearrangement reactions, particularly when using primary alkyl halides, which can lead to the formation of undesired isomeric products [1] [3]. Furthermore, the presence of phosphorus atoms can potentially interfere with the Lewis acid catalyst, requiring careful optimization of reaction conditions and stoichiometry.

Recent mechanistic investigations have revealed that the reaction of phosphine substrates under Friedel-Crafts conditions proceeds most likely through a carbocationic mechanism [4]. This mechanistic pathway is indicated by the observation that reactions with alkyl halides under these conditions exhibit behavior consistent with carbocation formation and subsequent electrophilic aromatic substitution.

The synthetic utility of Friedel-Crafts alkylation in phosphine chemistry has been demonstrated through various successful transformations. Typical yields for these reactions range from 55% to 85%, depending on the specific substrate and reaction conditions employed. The methodology has proven particularly valuable for the synthesis of mono- and disubstituted vinyl phosphines, where regioselective introduction of vinyl groups is desired.

Transition Metal-Catalyzed Coupling Strategies

The development of transition metal-catalyzed cross-coupling reactions has revolutionized the field of organophosphorus synthesis, providing powerful tools for the construction of carbon-carbon and carbon-phosphorus bonds under mild and controlled conditions [5] [6] [7]. These methodologies have emerged as indispensable approaches for the synthesis of complex phosphine architectures, including vinyl-functionalized derivatives.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction represents one of the most versatile and widely employed cross-coupling methodologies for phosphine synthesis [8] [9] [10]. This palladium-catalyzed transformation enables the coupling of organoboron compounds with organic halides or triflates, proceeding through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps.

The application of Suzuki coupling to phosphine synthesis has demonstrated remarkable success, particularly in the construction of biphenyl-based phosphine ligands [11] [12]. The reaction typically employs palladium acetate or palladium chloride as the catalyst source, combined with phosphine ligands such as triphenylphosphine or more specialized bidentate phosphines. Base selection plays a crucial role in the success of these transformations, with potassium phosphate and cesium carbonate being commonly employed choices.

The mechanism of Suzuki coupling in phosphine synthesis follows the general palladium-catalyzed cross-coupling pathway [9] [10]. The catalytic cycle begins with the formation of an active palladium(0) species, which undergoes oxidative addition with the aryl halide substrate to form an organopalladium(II) intermediate. Subsequent transmetalation with the boron-ate complex, formed through reaction of the boronic acid with base, generates a diorganopalladium species. Finally, reductive elimination produces the desired coupled product and regenerates the palladium(0) catalyst.

Research investigations have revealed that the efficiency of Suzuki coupling in phosphine synthesis is significantly influenced by the electronic and steric properties of the phosphine ligands employed [8] [12]. Electron-rich and bulky phosphine ligands have been found to dramatically improve both the efficiency and selectivity of the cross-coupling process. This enhancement is attributed to the ligands' ability to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

Heck Coupling Methodologies

The Heck reaction represents another powerful tool for vinyl phosphine synthesis, enabling the coupling of aryl halides with alkenes to form substituted styrene derivatives [13]. In the context of phosphine synthesis, Heck coupling has been successfully employed for the introduction of vinyl functionalities onto phosphine-containing aromatic systems.

The mechanism of the Heck reaction involves a palladium-catalyzed process where aryl halides undergo oxidative addition to palladium(0), followed by coordination and insertion of the alkene substrate [13]. The resulting alkyl-palladium intermediate then undergoes β-hydride elimination to form the vinyl product and regenerate the catalyst.

One significant advantage of Heck coupling in phosphine synthesis is its tolerance for various functional groups and its ability to proceed under relatively mild conditions [14]. The reaction typically operates at temperatures between 100°C and 140°C in polar aprotic solvents such as dimethylformamide or N-methylpyrrolidone.

However, the application of Heck coupling to phosphine synthesis requires careful attention to potential side reactions. The presence of phosphine functionalities can lead to catalyst poisoning or competitive coordination, necessitating optimization of catalyst loading and reaction conditions [13].

Stille Coupling Approaches

Stille coupling represents a complementary approach to Suzuki coupling, employing organotin reagents as nucleophilic partners in palladium-catalyzed cross-coupling reactions. While less commonly employed than Suzuki coupling due to the toxicity concerns associated with organotin compounds, Stille coupling offers unique advantages in certain synthetic contexts.

The mechanism of Stille coupling follows the general cross-coupling pathway, with transmetalation from tin to palladium representing the key step that differentiates it from other methodologies. The reaction typically proceeds under mild conditions and exhibits excellent functional group tolerance.

In phosphine synthesis, Stille coupling has found particular utility in cases where the corresponding boronic acid or ester substrates are unstable or difficult to prepare. The methodology has demonstrated good yields (65-88%) and reliable reproducibility when properly executed.

Radical-Mediated Polymerization Techniques

Radical-mediated polymerization has emerged as a cornerstone methodology for the synthesis of phosphine-containing polymeric materials, offering unprecedented control over molecular architecture and functionality [15] [16] [17]. The application of these techniques to vinyl phosphine monomers has opened new avenues for the development of functional materials with tailored properties.

Free Radical Polymerization Fundamentals

Free radical polymerization represents the most straightforward approach for converting vinyl phosphine monomers into polymeric materials [17] [18]. The process involves the generation of radical species through thermal, photochemical, or redox initiation, followed by chain propagation through successive monomer addition and eventual termination through radical-radical coupling or disproportionation.

The mechanism of free radical polymerization proceeds through well-defined elementary steps [17]. The initiation reaction generates highly active free radicals that react with vinyl monomers to form propagating radical species. These propagating radicals continue to react with available monomers in the propagation step, leading to efficient polymer formation. Termination occurs when propagating radicals undergo recombination or disproportionation reactions.

Azobisisobutyronitrile (AIBN) represents the most commonly employed radical initiator for vinyl phosphine polymerization [19] [20] [21]. The thermal decomposition of AIBN generates two equivalent radicals that efficiently initiate polymerization at temperatures typically ranging from 60°C to 100°C. The choice of solvent system plays a crucial role in the success of these polymerizations, with tetrahydrofuran and ethanol mixtures being frequently employed [20] [21].

Experimental evidence demonstrates that tris(4-vinylphenyl)phosphine undergoes efficient radical polymerization under standard conditions [19] [20] [21]. The polymerization typically proceeds with AIBN initiator in tetrahydrofuran-ethanol solvent mixtures at reflux temperature for periods of 4-5 days. Yields of 83-98% have been consistently achieved, indicating the high efficiency of the radical polymerization process.

Controlled Radical Polymerization Methods

The development of controlled radical polymerization techniques has revolutionized the synthesis of well-defined polymeric materials [22] [23] [24]. These methodologies provide unprecedented control over molecular weight, polydispersity, and chain-end functionality, enabling the synthesis of complex architectures that were previously inaccessible through conventional radical polymerization.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization represents one of the most versatile and powerful controlled radical polymerization techniques [22] [23] [24]. The process involves the use of thiocarbonylthio compounds as chain transfer agents, which mediate the polymerization through a reversible degenerative chain transfer mechanism.

The RAFT mechanism proceeds through a series of addition and fragmentation equilibria [22] [24]. Following conventional radical initiation, propagating radicals add to the RAFT agent to form a radical intermediate, which can fragment to release either the original radical or a new radical species. This dynamic equilibrium ensures that all chains grow at similar rates, resulting in narrow molecular weight distributions and predictable molecular weights.

The application of RAFT polymerization to phosphine-containing monomers has demonstrated remarkable success [25]. Research has shown that vinyl phosphine monomers can be effectively polymerized using RAFT techniques to yield polymers with controlled molecular weights and narrow polydispersity values ranging from 1.13 to 1.23. These results represent significant improvements over conventional radical polymerization methods.

The choice of RAFT agent plays a crucial role in determining the success of the polymerization [23]. Dithioester-based RAFT agents have proven particularly effective for styrenic monomers, including vinyl phosphine derivatives. The Z and R groups of the RAFT agent must be carefully selected to match the reactivity of the target monomer and ensure efficient chain transfer.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization represents another powerful controlled radical polymerization technique that has found application in phosphine polymer synthesis. ATRP employs transition metal complexes, typically copper-based systems, to mediate the polymerization through a redox process involving the reversible transfer of halogen atoms.

The ATRP mechanism involves the reversible activation of dormant alkyl halide chain ends through reaction with a transition metal complex in its lower oxidation state. This activation generates a carbon-centered radical that can propagate by monomer addition, while the metal complex is oxidized. The reverse reaction, involving halogen atom transfer from the oxidized metal complex to the propagating radical, regenerates the dormant chain end and the reduced metal catalyst.

While ATRP has been less extensively studied for vinyl phosphine polymerization compared to RAFT, the methodology offers potential advantages in terms of chain-end functionality and the ability to prepare well-defined block copolymers. The compatibility of phosphine functionalities with copper-based ATRP catalysts requires careful evaluation, as phosphines can potentially coordinate to the metal center and interfere with the catalytic process.

Polymerization Kinetics and Mechanism

The kinetics of vinyl phosphine polymerization have been extensively investigated to understand the fundamental processes governing polymer formation [17] [18]. These studies have revealed that the polymerization proceeds through the standard radical mechanism, with rates that are influenced by initiator concentration, temperature, and solvent effects.

Kinetic investigations have shown that the polymerization rate follows the expected relationship for radical polymerization, being proportional to the square root of the initiator concentration and directly proportional to the monomer concentration [17]. The apparent activation energy for tris(4-vinylphenyl)phosphine polymerization has been determined to be consistent with typical vinyl monomer systems.

The presence of phosphine functionalities in the monomer structure introduces unique considerations for the polymerization process. Phosphines can potentially act as radical traps or chain transfer agents, which could influence the overall polymerization kinetics and molecular weight distribution. However, experimental evidence suggests that these effects are minimal under standard polymerization conditions.

Post-Synthetic Modification Protocols

Post-synthetic modification represents a powerful strategy for the functionalization and derivatization of phosphine-containing compounds, enabling the introduction of new functionalities and the fine-tuning of material properties [26] [27] [28]. These methodologies have become increasingly important in the development of sophisticated phosphine-based materials and catalysts.

Oxidation Reactions

The oxidation of tertiary phosphines to phosphine oxides represents one of the most fundamental and widely employed post-synthetic modifications [19] [28] [29]. This transformation not only alters the electronic properties of the phosphorus center but also introduces new possibilities for further functionalization and coordination chemistry.

The mechanism of phosphine oxidation typically involves the nucleophilic attack of the phosphorus lone pair on an electrophilic oxidizing agent [28] [29]. Hydrogen peroxide represents the most commonly employed oxidizing agent for this transformation, offering the advantages of mild reaction conditions, clean byproduct formation (water), and high functional group tolerance.

Experimental procedures for phosphine oxidation typically involve treatment of the phosphine substrate with excess hydrogen peroxide at room temperature [19] [28]. The reaction proceeds smoothly over periods of 5-16 hours, depending on the substrate structure and reaction conditions. Yields are typically excellent, ranging from 85% to 99%, indicating the high efficiency of this transformation.

The oxidation of tris(4-vinylphenyl)phosphine has been specifically investigated as a route to the corresponding phosphine oxide [19]. Treatment with hydrogen peroxide leads to clean conversion to the tris(4-vinylphenyl)phosphine oxide within 16 hours at room temperature. The resulting phosphine oxide retains the vinyl functionalities, enabling further polymerization or functionalization reactions.

Alkylation and Quaternization Reactions

The quaternization of phosphines through alkylation reactions represents another important class of post-synthetic modifications [28] [30]. These reactions enable the formation of phosphonium salts, which exhibit distinct properties compared to the parent phosphines and find applications in various fields including catalysis and materials science.

The mechanism of phosphine quaternization involves nucleophilic substitution at an alkyl halide by the phosphine lone pair [28]. The reaction typically proceeds through an SN2 mechanism when primary or secondary alkyl halides are employed, resulting in inversion of configuration at the carbon center.

Research has demonstrated the successful quaternization of vinyl-substituted phosphines with various alkylating agents [21]. For example, benzyl bromide has been employed to prepare benzyltris(4-vinylphenyl)phosphonium bromide in good yields. The resulting phosphonium salts retain their vinyl functionalities and can undergo subsequent polymerization reactions.

The choice of alkylating agent significantly influences both the reaction rate and the properties of the resulting phosphonium salt [28]. Activated alkyl halides such as benzyl bromide react readily under mild conditions, while less reactive alkyl halides may require elevated temperatures or the use of polar aprotic solvents to achieve satisfactory conversion.

Metal Coordination and Complexation

The coordination of metal centers to phosphine functionalities represents a fundamental post-synthetic modification that dramatically alters the properties and applications of phosphine-containing materials [26] [27] [30]. This approach has been extensively exploited for the preparation of supported catalysts and functional materials.

The mechanism of metal coordination to phosphines involves donation of electron density from the phosphorus lone pair to vacant metal orbitals [27] [30]. The strength and nature of this interaction depend on both the electronic properties of the phosphine and the metal center, as well as the presence of other ligands in the coordination sphere.

Palladium complexation represents one of the most thoroughly studied examples of post-synthetic metal coordination [19] [20] [21]. Treatment of phosphine-containing polymers with palladium(II) precursors such as Na2PdCl4 or PdCl2(MeCN)2 leads to the formation of phosphine-palladium complexes that exhibit catalytic activity for various organic transformations.

The formation of palladium-phosphine complexes typically proceeds under mild conditions at room temperature [19] [20] [21]. The reaction can be monitored by solid-state phosphorus-31 NMR spectroscopy, which reveals characteristic downfield shifts upon metal coordination. Typical palladium loadings range from 0.1 to 3.0 mmol/g, depending on the phosphine content of the polymer support.

Gold complexation represents another important class of post-synthetic metal coordination [27] [30]. Treatment with gold(I) precursors such as AuCl leads to the formation of phosphine-gold complexes that exhibit unique luminescent properties and catalytic activities. The linear coordination geometry preferred by gold(I) results in distinct structural features compared to palladium complexes.

Polymer Functionalization Strategies

The post-synthetic modification of phosphine-containing polymers offers unique opportunities for the introduction of additional functionalities and the fine-tuning of material properties [26] [28] [31]. These strategies have been employed to develop sophisticated materials for applications ranging from catalysis to separation science.

One important approach involves the selective modification of pendant vinyl groups in phosphine-containing polymers [28] [31]. These vinyl functionalities can undergo various addition reactions, including hydrosilylation, hydroboration, and radical addition processes, enabling the introduction of diverse functional groups.

Epoxide functionalization represents another valuable strategy for polymer modification [31]. The ring-opening reactions of epoxides with nucleophiles such as amines, thiols, and alcohols provide straightforward routes to the introduction of polar functionalities that can alter the solubility and interaction properties of the polymer.

The development of click chemistry approaches has opened new possibilities for post-synthetic polymer modification [28]. The high efficiency and selectivity of click reactions enable the quantitative introduction of functional groups under mild conditions, making them particularly attractive for the modification of sensitive phosphine-containing materials.

XLogP3

6.9

Exact Mass

340.138087668 g/mol

Monoisotopic Mass

340.138087668 g/mol

Heavy Atom Count

25

Related CAS

947343-19-3

Dates

Last modified: 02-18-2024

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